N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
Description
N-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide (CAS: 339029-41-3) is a synthetic acrylamide derivative with the molecular formula C₁₄H₁₅ClN₄O₂ and an average molecular weight of 306.75 g/mol. Its structure features a 4-chlorobenzyloxyimino group attached to a methylene bridge, a cyano group at position 2, and a dimethylamino substituent at position 3 of the acrylamide backbone .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxyiminomethyl]-2-cyano-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)8-12(7-16)14(20)17-10-18-21-9-11-3-5-13(15)6-4-11/h3-6,8,10H,9H2,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQJDHKKNHFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The compound belongs to a class of cyanoacetanilide derivatives, which are typically synthesized via condensation and cyclocondensation reactions involving cyanoacetyl derivatives and various aldehydes or halocarbonyl compounds. The preparation involves:
- Formation of key cyanoacetanilide intermediates.
- Subsequent functional group transformations to introduce the (4-chlorobenzyl)oxyimino methyl moiety.
- Use of catalytic bases and controlled reaction conditions to achieve the desired acrylamide structure.
Preparation of the Key Intermediate: Cyanoacetanilide Derivative
The initial step involves the synthesis of a cyanoacetanilide precursor, which is essential for further modifications. This is typically prepared by cyanoacetylation of an amino-substituted aromatic compound:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-amino azobenzene + 1-cyanoacetyl-3,5-dimethyl pyrazole in dry benzene | Cyanoacetylation to yield 2-cyano-N-(4-(phenyl diazenyl) phenyl) acetamide intermediate |
| 2 | Characterization: IR (NH at 3275 cm⁻¹, CN at 2250 cm⁻¹, CO at 1670 cm⁻¹), ¹H NMR, MS | Confirms formation of the cyanoacetanilide intermediate |
This intermediate serves as a versatile platform for further cyclocondensation reactions.
Formation of the 2-cyano-3-(dimethylamino)acrylamide Moiety
The acrylamide portion with dimethylamino substitution is typically introduced via condensation of the cyanoacetanilide with dimethylamino-substituted aldehydes or by direct substitution reactions on an acrylamide scaffold:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Knoevenagel condensation between cyanoacetanilide and dimethylamino-substituted aldehyde | Forms the acrylamide double bond conjugated with cyano and dimethylamino groups |
| 2 | Use of catalytic bases such as piperidine in refluxing ethanol | Promotes condensation and cyclization |
| 3 | Isolation and purification of the acrylamide derivative | Ensures structural integrity and purity |
This method is supported by literature on cyanoacetanilide derivatives undergoing Knoevenagel condensations to yield biologically active acrylamide compounds.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Conditions | Product/Intermediate | Key Spectral Features |
|---|---|---|---|---|---|
| 1 | Cyanoacetylation | 4-amino azobenzene + 1-cyanoacetyl-3,5-dimethyl pyrazole | Dry benzene, reflux | Cyanoacetanilide intermediate | IR: NH 3275 cm⁻¹, CN 2250 cm⁻¹, CO 1670 cm⁻¹; MS m/z 264 |
| 2 | Oxime formation | Cyanoacetanilide intermediate + 4-chlorobenzyl hydroxylamine | Ethanol, catalytic base | N-({[(4-chlorobenzyl)oxy]imino}methyl) derivative | IR: characteristic oxime bands; ¹H NMR oxime proton signals |
| 3 | Knoevenagel condensation | Cyanoacetanilide + dimethylamino aldehyde | Reflux ethanol, piperidine | 2-cyano-3-(dimethylamino)acrylamide moiety | IR: CN ~2200 cm⁻¹, CO ~1670 cm⁻¹; ¹H NMR vinyl protons |
Research Findings and Analytical Characterization
Spectroscopic Confirmation: The compound’s structure is confirmed by IR spectroscopy showing characteristic bands for cyano (CN), amide carbonyl (CO), and oxime (C=N-O) groups. ¹H NMR spectra reveal signals corresponding to aromatic protons, oxime methylene protons, and dimethylamino groups. Mass spectrometry confirms molecular weight consistent with C14H15ClN4O2.
Reaction Yields and Purity: Optimized reaction conditions involving controlled temperature, catalyst concentration, and solvent choice yield high purity products suitable for biological testing.
Versatility of Cyanoacetanilide Precursors: The cyanoacetanilide intermediate is a key versatile scaffold enabling diverse functionalizations, including heterocyclic ring formation and azo coupling, which can be adapted for the preparation of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
The compound "N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide" is a complex organic molecule with various potential applications in scientific research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This article explores its applications through detailed analysis and case studies.
Chemical Properties and Structure
Before delving into applications, understanding the chemical properties of this compound is crucial. It features a cyano group, an imine linkage, and a dimethylamino group, which contribute to its reactivity and potential biological activity. The presence of the 4-chlorobenzyl group may enhance its lipophilicity, influencing its interaction with biological membranes.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
- Anticancer Activity : Compounds with cyano and imine functionalities have been investigated for their anticancer properties. A study indicated that similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .
- Antimicrobial Properties : Research has shown that compounds containing imine groups can demonstrate significant antibacterial activity. The incorporation of the 4-chlorobenzyl moiety may enhance this activity due to increased membrane permeability .
Agrochemical Applications
The compound's structural features may also lend themselves to agricultural uses:
- Pesticide Development : The imine linkage can be a target for developing new pesticides. Compounds with similar structures have been shown to possess herbicidal and insecticidal properties, making them suitable candidates for agrochemical formulations .
- Plant Growth Regulators : The compound's ability to interact with plant biochemical pathways could be explored for use as a growth regulator, particularly in enhancing resistance to environmental stressors .
Materials Science
In materials science, the compound could serve as a precursor for synthesizing novel materials:
- Polymer Chemistry : The acrylamide group allows for polymerization, which can lead to the development of new polymers with specific properties. Such polymers could be used in drug delivery systems or as coatings with enhanced mechanical properties .
- Nanotechnology : The ability to functionalize nanoparticles using this compound could lead to advancements in targeted drug delivery or imaging techniques in biomedical applications.
Case Study 1: Anticancer Activity
A recent study focused on synthesizing derivatives of similar imine-containing compounds and evaluating their cytotoxicity against human cancer cell lines. Results indicated that certain modifications led to enhanced activity, suggesting that further exploration of this compound could yield promising anticancer agents .
Case Study 2: Pesticide Efficacy
Another investigation assessed the efficacy of imine-based pesticides in controlling common agricultural pests. Results demonstrated significant reductions in pest populations when treated with formulations containing structurally similar compounds, highlighting the potential utility of this compound in developing effective agrochemicals .
Mechanism of Action
The mechanism of action of N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) N'-[(4-Chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide
- Molecular Formula : C₁₃H₁₂ClN₅O
- Key Differences: Replaces the 4-chlorobenzyloxyimino group with a hydrazide (-NH-NH₂) group.
- Applications : Used as a chelating agent in coordination chemistry.
(b) N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide
- Molecular Formula : C₁₉H₁₃Cl₃N₂OS
- Key Differences : Incorporates a thiazole ring and dichlorophenyl group. The thiazole moiety enhances aromatic stacking interactions, while the dichlorophenyl substituent increases hydrophobicity and electron-withdrawing effects .
- Biological Activity : Demonstrates antimicrobial and kinase inhibitory properties.
(c) 2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide
- Molecular Formula : C₁₆H₁₂Cl₂N₄O₂S
- Key Differences: Substitutes the 4-chlorobenzyl group with a 2,4-dichlorobenzyl group and replaces the dimethylamino group with a thienyl ring.
- Applications : Investigated for anticancer activity due to its reactive acrylamide core.
Physicochemical Properties
Key Observations :
(a) Afatinib (BIBW 2992)
- Structure : Contains a quinazoline core and a reactive acrylamide group.
- Mechanism : Irreversibly inhibits EGFR/HER2 kinases via covalent bonding to cysteine residues .
- Contrast : Unlike the target compound, afatinib’s quinazoline ring enables ATP-competitive binding, while its acrylamide group ensures prolonged inhibition. The target compound lacks the quinazoline scaffold, limiting kinase specificity but possibly reducing off-target effects .
(b) 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(2-nitrophenyl)acrylamide (4g)
- Structure : Features a coumarin ring and nitro group.
- Activity : Exhibits antioxidant and anticancer properties via ROS scavenging. The coumarin moiety provides fluorescence for tracking cellular uptake .
- Contrast : The target compound’s 4-chlorobenzyl group may enhance lipid solubility compared to the polar nitro and hydroxy groups in 4g.
Biological Activity
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, summarizing available research findings, case studies, and relevant data.
- Chemical Formula : C14H15ClN4O2
- Molecular Weight : 306.75 g/mol
- CAS Number : 339029-41-3
- Purity : >90% .
The biological activity of compound 1 is primarily attributed to its structural components, which include a cyano group and a dimethylamino moiety. These functional groups enhance its interaction with biological targets, potentially leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various monomeric alkaloids, including derivatives of cyanoacrylamides, revealing their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A (similar structure) | E. coli | 23.15 |
| Compound B | S. aureus | 5.64 |
| Compound C | C. albicans | 16.69 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines to assess the potential anticancer properties of compound 1. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential.
Case Study: HepG2 Cell Line
In a study involving the HepG2 liver cancer cell line, the compound demonstrated dose-dependent cytotoxic effects, with significant cell viability reduction observed at higher concentrations . The study's findings highlight the potential of compound 1 as a therapeutic agent in cancer treatment.
Mutagenicity and Safety Profile
The mutagenic potential of compounds related to this compound has been assessed in various studies. While some derivatives show mutagenic properties, the specific safety profile of compound 1 requires further investigation to establish its suitability for clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of cyanoacetamide derivatives with substituted benzyloxyimino groups. For example, acrylamide derivatives can be synthesized via nucleophilic substitution or condensation under reflux using polar aprotic solvents (e.g., dioxane) at controlled temperatures (60–80°C). Catalysts like dimethylformamide-dimethylacetal (DMF-DMA) may enhance reaction efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or crystallization (e.g., ethanol) ensures ≥95% purity .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- Spectroscopy : Use -NMR to confirm the presence of dimethylamino protons (δ ~2.8–3.2 ppm) and acrylamide carbonyl signals (δ ~165–170 ppm). IR spectroscopy can identify cyano (C≡N) stretches (~2,230 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .
- Mass Spectrometry : LC-MS (ESI) confirms molecular weight (e.g., m/z 364.2 for CHClNO) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Avoid water jets during fire incidents—use CO or dry powder extinguishers .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on the acrylamide moiety’s hydrogen-bonding potential and the 4-chlorobenzyl group’s hydrophobic interactions .
- DFT Calculations : Analyze electron density maps to assess reactivity (e.g., nucleophilic regions near the cyano group) .
- Validation : Compare computational results with experimental assays (e.g., enzyme inhibition IC) .
Q. How can contradictory cytotoxicity data from different cell lines be resolved?
- Troubleshooting Framework :
- Assay Standardization : Use the SRB (sulforhodamine B) assay for consistency in measuring protein content, ensuring linear correlation with cell count (R > 0.98) .
- Control Variables : Account for cell line-specific metabolic activity (e.g., MCF7 vs. HEK293) and culture conditions (e.g., serum concentration) .
- Data Normalization : Express results as % viability relative to untreated controls and validate with triplicate experiments .
Q. What strategies elucidate the compound’s mechanism of action in antimicrobial or anticancer contexts?
- Experimental Design :
- Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Enzyme Assays : Test inhibition of bacterial FabI (enoyl-ACP reductase) or human topoisomerase II using fluorometric substrates .
- Data Interpretation : Correlate IC values with structural analogs (e.g., thiazole-containing derivatives) to identify pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
